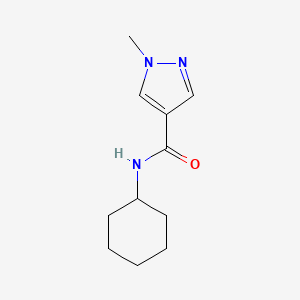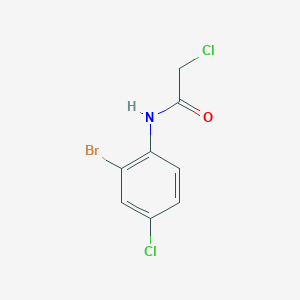![molecular formula C8H12ClN3O B7459476 2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide, commonly known as CDMPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMPA is a chlorinated derivative of pyrazolylacetamide, which has been reported to exhibit anticancer and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of CDMPA is not fully understood. However, studies have suggested that CDMPA exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. For example, CDMPA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
CDMPA has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CDMPA has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, CDMPA has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages.
Advantages and Limitations for Lab Experiments
One of the major advantages of CDMPA is its potential as a therapeutic agent for cancer and inflammatory diseases. CDMPA has been shown to exhibit potent anticancer and anti-inflammatory properties in vitro and in vivo. However, there are also limitations to using CDMPA in lab experiments. For example, CDMPA is a synthetic compound and may have potential toxicity issues that need to be addressed. Additionally, more studies are needed to fully understand the mechanism of action of CDMPA.
Future Directions
There are several future directions for research on CDMPA. One possible direction is to investigate the potential of CDMPA as a therapeutic agent for other diseases such as arthritis and autoimmune disorders. Another direction is to study the toxicity profile of CDMPA in vivo and to optimize its pharmacokinetic properties for clinical use. Furthermore, more studies are needed to fully understand the mechanism of action of CDMPA and to identify its molecular targets.
Synthesis Methods
CDMPA can be synthesized by reacting 1,3-dimethyl-4-amino-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure CDMPA.
Scientific Research Applications
CDMPA has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. CDMAP has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in macrophages.
properties
IUPAC Name |
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-7(5-12(2)11-6)4-10-8(13)3-9/h5H,3-4H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFFWBMKQGWMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)


![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)


![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)

![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
